N-Cyclopentyl-2-(9-propyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide
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Overview
Description
N-CYCLOPENTYL-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a compound with the molecular formula C21H22N6OS2 and a molecular weight of 438.57 g/mol . The compound features a triazinoindole core, which is a significant structural motif in medicinal chemistry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.
Thioether Formation: The triazinoindole core is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate with cyclopentylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
N-CYCLOPENTYL-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
Pathways Involved: By inhibiting these enzymes, the compound can alter gene expression patterns, leading to changes in cellular functions and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Uniqueness
N-CYCLOPENTYL-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the cyclopentyl group and the triazinoindole core, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H23N5OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS/c1-2-11-24-15-10-6-5-9-14(15)17-18(24)21-19(23-22-17)26-12-16(25)20-13-7-3-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,20,25) |
InChI Key |
ONASQNKBEWUZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4CCCC4 |
Origin of Product |
United States |
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